molecular formula C23H17Br2N3O4 B15016791 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B15016791
M. Wt: 559.2 g/mol
InChI Key: DKBAVINKEFNPQI-UVHMKAGCSA-N
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Description

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, formamido, acetamido, and benzoate groups. Its molecular formula is C29H27BrN4O5, and it has a molecular weight of 591.466 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multi-step reactions. One common approach is the electrophilic aromatic substitution, where bromine is introduced into the aromatic ring . The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H17Br2N3O4

Molecular Weight

559.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H17Br2N3O4/c24-17-10-11-20(32-23(31)15-6-2-1-3-7-15)16(12-17)13-27-28-21(29)14-26-22(30)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

DKBAVINKEFNPQI-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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